molecular formula C13H17NO5 B13868621 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid

4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid

Cat. No.: B13868621
M. Wt: 267.28 g/mol
InChI Key: PAIMAGFHUPGJTG-UHFFFAOYSA-N
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Description

4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is an organic compound with a complex structure that includes an ethoxycarbonylamino group attached to a propoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-bromopropyl ethyl carbonate under basic conditions to form the intermediate 4-(3-ethoxycarbonylaminopropoxy)benzoic acid. This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonylamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromopropoxy)benzoic acid: Similar structure but with a bromine atom instead of the ethoxycarbonylamino group.

    4-(3-Aminopropoxy)benzoic acid: Contains an amino group instead of the ethoxycarbonylamino group.

    4-(3-Methoxypropoxy)benzoic acid: Features a methoxy group in place of the ethoxycarbonylamino group.

Uniqueness

4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

4-[3-(ethoxycarbonylamino)propoxy]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-2-18-13(17)14-8-3-9-19-11-6-4-10(5-7-11)12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

PAIMAGFHUPGJTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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